H-D-Met-OMe.HCl
Overview
Description
D-Methionine methyl ester hydrochloride is a chemical compound with the molecular formula C6H14ClNO2S . It is used as a starting material for the synthesis of a protected glycine derivative, a versatile asymmetric building block .
Synthesis Analysis
The synthesis of D-Methionine methyl ester hydrochloride involves the reaction of amino acids with methanol in the presence of trimethylchlorosilane . This method is compatible with natural amino acids, as well as other aromatic and aliphatic amino acids .Molecular Structure Analysis
The molecular structure of D-Methionine methyl ester hydrochloride can be represented by the SMILES stringCl.COC(=O)C@HCCSC
. The molecular weight of this compound is 199.70 . Chemical Reactions Analysis
D-Methionine methyl ester hydrochloride is used as a starting material for the synthesis of a protected glycine derivative . The standard cleavage of methyl esters requires either highly basic or acidic conditions, which are not compatible with Fmoc or acid-labile protecting groups .Physical and Chemical Properties Analysis
D-Methionine methyl ester hydrochloride has a molecular weight of 199.70 . It is recommended to store this compound at a temperature of -20°C .Scientific Research Applications
Dairy Cattle Nutrition
D-Methionine methyl ester hydrochloride is explored in dairy cow nutrition. Its effectiveness in milk protein synthesis has been tested, demonstrating an increase in milk protein yield and changes in fatty acid saturation levels in milk. This form of Methionine provides a new "rumen-protected" supplement option for dairy cows (Rulquin et al., 2006).
Chemical Synthesis and Reactions
Research into the chlorinolysis of l-methionine methyl ester hydrochloride has led to the creation of polychloroamino acid derivatives. These derivatives are optically pure and have potential applications in chemical synthesis (Urabe et al., 1975).
Protein Methylation Studies
D-Methionine methyl ester hydrochloride is utilized in studying the methylation of bacterial and mammalian proteins. A diffusion assay distinguishes [3H]methionine from the base-labile [3H]methyl esters, aiding in the understanding of protein methylation processes (Chelsky et al., 1984).
Corrosion Inhibition
In the field of materials science, L-Methionine methyl ester hydrochloride is investigated as a corrosion inhibitor for iron in acidic solutions. It shows high inhibition efficiency and adsorbs onto the iron surface, suggesting its potential application in protecting metal surfaces (Hammouti et al., 1995).
Synthesis of Amino Acid Derivatives
There is significant research into the synthesis of various amino acid methyl ester hydrochlorides, including L-methionine methyl ester hydrochloride. These compounds are characterized for their compositions and structures, which are important for a range of biochemical applications (Xie Ji-min, 2007).
Enzymatic Peptide Modification
Studies involving enzymatic peptide modification use L-methionine-S-methyl-14C methyl ester hydrochloride. This research highlights its role in binding methionine to enzymatic hydrolysates, contributing to the understanding of peptide and protein synthesis (Hajós et al., 1990).
Peptide Utilization in Bacteria
Research on the stereospecificity of peptide utilization in Escherichia coli K-12 using diastereomers of trimethionine and trimethionine methyl ester highlights its role in understanding microbial amino acid metabolism (Becker & Naider, 1974).
Corrosion Protection
A novel cyclopolymer containing residues of essential amino acid methionine demonstrates superior corrosion inhibition efficiency for mild steel in acidic conditions. The polymer is synthesized from ethyl ester hydrochloride of methionine and displays high inhibition efficiency at low concentrations (Al-Muallem et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
H-D-Met-OMe.HCl, also known as D-Methionine methyl ester hydrochloride, is a derivative of Methionine . Methionine is an essential amino acid that plays a crucial role in protein synthesis and various metabolic pathways .
Mode of Action
As a derivative of Methionine, this compound is expected to interact with the body’s metabolic processes in a similar way. Amino acids and their derivatives are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Biochemical Pathways
This compound, being an amino acid derivative, is likely to be involved in protein synthesis and other metabolic pathways. It may influence the secretion of anabolic hormones and the supply of fuel during exercise . It may also play a role in mental performance during stress-related tasks and in the prevention of exercise-induced muscle damage .
Result of Action
They can influence the secretion of anabolic hormones, provide fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Biochemical Analysis
Biochemical Properties
D-Methionine methyl ester hydrochloride is known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage
Cellular Effects
The effects of D-Methionine methyl ester hydrochloride on various types of cells and cellular processes are complex and multifaceted. It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of D-Methionine methyl ester hydrochloride vary with different dosages in animal models
Properties
IUPAC Name |
methyl (2R)-2-amino-4-methylsulfanylbutanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S.ClH/c1-9-6(8)5(7)3-4-10-2;/h5H,3-4,7H2,1-2H3;1H/t5-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVUPUNLVKELNV-NUBCRITNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCSC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CCSC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60512376 | |
Record name | Methyl D-methioninate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60512376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69630-60-0 | |
Record name | Methyl D-methioninate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60512376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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